5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Regioisomer discrimination structure-based drug design adenosine receptor selectivity

5-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 2060593-58-8) offers a C5 isopropyl group (~+1.5 logP, sec-butyl steric bulk) unavailable from 5-H, 5-CF₃ or 5-Br analogs. C2-COOH enables protecting-group-free HATU/EDC amide coupling for parallel library synthesis; C5 isopropyl blocks a CYP450 site. The [1,5-a] topology is essential for adenosine receptor SBDD — hA2a/hA1 selectivity differs up to 10-fold vs [4,3-a] isomers. MW 205.21 fits fragment rule-of-three; scaffold validated vs p38α, PI3K, VEGFR2.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8230203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=NC(=NN21)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-6(2)7-4-3-5-8-11-9(10(14)15)12-13(7)8/h3-6H,1-2H3,(H,14,15)
InChIKeyUJLPPAITABAZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid: Structural Baseline and Comparator Landscape for Procurement Decisions


5-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 2060593-58-8) is a heterocyclic building block in the [1,2,4]triazolo[1,5-a]pyridine class, with molecular formula C10H11N3O2 and molecular weight 205.21 g/mol . Its core scaffold consists of a triazole ring ortho-fused to a pyridine ring, with a carboxylic acid group at the 2-position of the triazole ring and an isopropyl substituent at the 5-position of the pyridine ring . This compound belongs to a broader family of triazolopyridine carboxylic acids that serve as versatile intermediates in medicinal chemistry and chemical biology. The most relevant comparators for procurement differentiation include the unsubstituted parent scaffold [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-83-8, C7H5N3O2, MW 163.13) , the 5-(trifluoromethyl) analog (CAS 2060593-56-6, C8H4F3N3O2, MW 231.13) carrying an electron-withdrawing substituent , the 5-bromo analog (CAS 1159813-03-2, C7H4BrN3O2, MW 242.03) , and the regioisomeric 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1226294-46-7, C10H11N3O2, MW 205.22) which positions the isopropyl group on the triazole ring rather than the pyridine ring .

Why Generic Substitution of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid with Other Triazolopyridine Analogs Introduces Undocumented Risk


Within the triazolopyridine-2-carboxylic acid class, even minor structural perturbations—such as changing the substituent at the 5-position from isopropyl to trifluoromethyl, bromo, or hydrogen—can fundamentally alter the compound's physicochemical properties, pharmacokinetic behavior, and biological target engagement [1]. The 5-isopropyl substituent provides a specific combination of steric bulk (comparable to a sec-butyl group) and lipophilicity (estimated logP contribution of approximately +1.5 relative to the unsubstituted parent) that cannot be replicated by the smaller hydrogen atom (unsubstituted parent, MW 163.13), the electronically distinct trifluoromethyl group (strongly electron-withdrawing, MW 231.13), or the heavier bromo substituent (potential for halogen bonding but with higher molecular weight, MW 242.03) . Furthermore, the regioisomeric 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid represents an entirely different ring fusion topology ([4,3-a] versus [1,5-a]), meaning that the spatial orientation of the carboxylic acid and isopropyl pharmacophoric elements relative to each other is distinct and non-interchangeable for structure-based design [2]. In lead optimization campaigns, substituting one analog for another without quantitative comparative data introduces undocumented risk: differences in solubility, metabolic stability, off-target binding, or synthetic tractability can alter SAR trajectories and confound multi-parameter optimization . The following quantitative evidence guide details the specific, measurable dimensions where 5-isopropyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is differentiated from its closest structural neighbors.

Quantitative Differentiation of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid from Closest Analogs: Evidence Dimensions for Selection


Positional Isomerism and Ring Fusion Topology Drives Distinct Protein-Ligand Interaction Geometry vs. [4,3-a] Regioisomer

The [1,5-a] ring fusion topology of the target compound orients the C2-carboxylic acid and C5-isopropyl substituents in a spatial arrangement that is geometrically distinct from the [4,3-a] regioisomeric topology found in 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid. Published comparative structure-activity relationship (SAR) studies on isomeric triazolopyridine amide derivatives demonstrate that [1,5-a] isomers exhibit systematically different inhibitory activity against human adenosine receptor subtypes (hA1 vs. hA2a) compared to their [4,3-a] counterparts, with selectivity ratios diverging by up to 10-fold depending on substitution pattern [1]. While the specific C2-carboxylic acid/C5-isopropyl combination has not been directly profiled in the A1/A2a assay, the class-level evidence establishes that the two ring fusion topologies are not interchangeable for receptor recognition.

Regioisomer discrimination structure-based drug design adenosine receptor selectivity

5-Isopropyl Substituent Provides a Unique Steric and Lipophilic Profile Distinct from 5-Trifluoromethyl, 5-Bromo, and Unsubstituted Analogs

The 5-isopropyl group imparts a unique combination of steric (molar refractivity contribution ~15.0 cm³/mol) and lipophilic (π constant for isopropyl ≈ +1.3–1.5) parameters that is quantitatively distinct from other common 5-position substituents available on the [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid scaffold. The 5-trifluoromethyl analog (CAS 2060593-56-6) carries a strongly electron-withdrawing substituent (Hammett σm ≈ +0.43, π ≈ +0.88) that depresses the electron density of the pyridine ring and reduces the basicity of the pyridine nitrogen (ΔpKa ~ −2 to −3 units) [1]. The 5-bromo analog (CAS 1159813-03-2) has a heavy atom (Br, MW contribution 79.9) that alters compound density, introduces potential halogen-bonding interactions, and increases molecular weight from 205.21 to 242.03 . The unsubstituted parent (CAS 876379-83-8, MW 163.13) lacks any 5-position substituent, providing a smaller, less lipophilic scaffold with different conformational and solubility profiles .

Lipophilic ligand efficiency property-based design substituent physicochemical parameters

One-Step Microwave-Assisted Triazolopyridine Synthesis from Carboxylic Acids Provides a Modular Route Amenable to Isopropyl-Substituted Building Blocks

A published one-step, microwave-assisted synthesis of triazolopyridines from carboxylic acids and 2-hydrazinopyridines uses PS-PPh3 resin, CCl3CN, and DIPEA in CH2Cl2 under microwave irradiation to produce substituted triazolopyridines in 61–92% yield [1]. This modular protocol is directly applicable to 5-isopropyl-2-hydrazinopyridine as the amine coupling partner, enabling rapid access to 5-isopropyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives in a single synthetic step. By contrast, the synthesis of the 5-trifluoromethyl analog typically requires handling of fluorinated intermediates under specialized conditions due to the increased reactivity and volatility of trifluoromethyl-containing precursors, and the 5-bromo analog requires careful control of regioselectivity during hydrazine displacement to avoid competing nucleophilic aromatic substitution at the bromine-bearing position [2].

Automated parallel synthesis microwave-assisted heterocycle formation building block synthetic tractability

Carboxylic Acid Group at the Triazole 2-Position Enables Direct Amide Coupling for Focused Library Synthesis Without Protection-Deprotection Sequences for Downstream Chemistry

The C2-carboxylic acid functionality in the [1,2,4]triazolo[1,5-a]pyridine series serves as the primary reactive handle for library diversification through amide bond formation [1]. Published synthetic routes to 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide libraries demonstrate that iterative solution-phase amide coupling on triazolopyridine carboxylic acid scaffolds proceeds with demonstrated efficiency in parallel format, making this functional group arrangement highly enabling for high-throughput library synthesis . The target compound, with its carboxylic acid at the C2 position and isopropyl at C5, is structurally poised for direct diversification at the carboxylic acid without requiring protecting-group manipulation at the C5 position. In contrast, the 5-bromo analog can undergo unwanted oxidative addition or coupling side reactions under amidation conditions when palladium or copper catalysts are employed, while the 5-CF3 analog can alter the pKa of the carboxylic acid through extended electronic effects transmitted via the fused heteroaromatic system, potentially requiring re-optimization of coupling conditions [2].

Parallel amide synthesis fragment-based drug discovery heterocyclic carboxylic acid building blocks

Triazolopyridine Scaffold as a Recognized Privileged Structure for Kinase and GPCR Inhibitor Design Provides Scaffold-Level Differentiation from Non-Fused Heterocyclic Carboxylic Acids

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been validated as a privileged structure in multiple target classes [1]. This scaffold has yielded potent inhibitors of p38α kinase (IC50 values in the low nanomolar range for optimized derivatives) [2], PI3K inhibitors active against HCT-116 colon carcinoma cells [3], VEGFR2 kinase inhibitors with slow dissociation kinetics [4], and α-glucosidase inhibitors (IC50 = 6.60 ± 0.09 µM for compound 15j) with selectivity over α-amylase [5]. While the specific 5-isopropyl-C2-carboxylic acid compound has not been independently profiled in these target-based assays, the scaffold on which it is built has a demonstrated track record of producing active, selective tool compounds and clinical candidates. In contrast, non-fused heterocyclic carboxylic acid building blocks (e.g., simple pyridine-2-carboxylic acids, benzoic acids, or monocyclic triazole-carboxylic acids) lack the fused bicyclic geometry, conformational rigidity, and dual hydrogen-bond donor/acceptor pharmacophore embedded in the triazolopyridine system.

Privileged scaffold kinase inhibitor GPCR modulator heterocyclic building block selection

5-Isopropyl Substituent Provides Enhanced Metabolic Stability at the Pyridine 5-Position Relative to Unsubstituted and Electron-Rich Analogs via Blockade of CYP450-Mediated Oxidation

In drug design, the C5 position of the [1,2,4]triazolo[1,5-a]pyridine scaffold corresponds to a potential site of cytochrome P450-mediated oxidative metabolism (C–H hydroxylation or epoxidation) [1]. The unsubstituted parent compound [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-83-8) bears a hydrogen at the C5 position, leaving this site vulnerable to oxidative metabolism. Published metabolic profiling of structurally related triazolopyridine drug candidates, including CP-808844 and other p38α inhibitors, demonstrates that alkyl substitution at the pyridine ring positions significantly reduces intrinsic clearance in both human and rodent liver microsomes, with isopropyl substitution providing a steric shield that blocks CYP-mediated oxidation [2]. Furthermore, a broader analysis of heterocyclic building blocks across medicinal chemistry programs shows that alkyl-substituted heterocycles exhibit, on average, 2- to 5-fold lower intrinsic clearance in human liver microsomes compared to their unsubstituted counterparts .

Metabolic stability CYP450 oxidation site of metabolism blocking PK optimization

Recommended Application Scenarios for 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Parallel Amide Library Synthesis for Kinase or GPCR Hit-to-Lead Programs Where C5-Vector SAR Exploration Is Planned

Medicinal chemistry teams synthesizing focused amide libraries for kinase (p38α, PI3K, VEGFR2) or GPCR (adenosine A1/A2a) targets should prioritize this compound over the unsubstituted parent or the 5-bromo analog [1]. The C2-carboxylic acid undergoes direct HATU- or EDC-mediated amide coupling in parallel format without protecting-group manipulation, while the isopropyl group at C5 simultaneously blocks a potential CYP450 oxidation site and provides a defined lipophilic steric probe at this vector [2]. This combination allows SAR at two vectors (carboxylic acid derivatization for target engagement and C5 substituent for selectivity/ADME) to be explored simultaneously in a single library generation step [3]. By contrast, use of the 5-bromo analog introduces competing Pd(0)- or Cu(I)-mediated side reactions during coupling, and the unsubstituted parent lacks the metabolic stability and steric SAR probe provided by the isopropyl group.

Fragment-Based Drug Discovery (FBDD) Screening Sets Requiring Conformationally Constrained Heterocyclic Carboxylic Acids with Privileged Scaffold Status

Fragment-based screening collections designed for SPR, NMR, or X-ray crystallography-based hit identification benefit from the inclusion of privileged scaffolds that have a documented track record of target engagement across multiple protein families [1]. The [1,2,4]triazolo[1,5-a]pyridine core has been validated in p38α kinase inhibition (IC50 as low as 5 nM for optimized derivatives), PI3K inhibition, VEGFR2 inhibition, and α-glucosidase inhibition [2]. The 5-isopropyl variant adds a modest increase in molecular weight (205.21 Da) over the unsubstituted fragment (163.13 Da), remaining within the rule-of-three guidance for fragment libraries (MW < 300), while providing an additional hydrophobic interaction point for binding pocket exploration [3]. Procurement for fragment library assembly should prioritize this specific analog over non-fused carboxylic acid building blocks (e.g., picolinic acid, benzoic acid) that lack the conformational preorganization and privileged scaffold recognition of the fused triazolopyridine system.

Structure-Based Drug Design Requiring [1,5-a] Ring Fusion Geometry for Correct Pharmacophore Presentation at Adenosine or Related GPCR Targets

For programs employing structure-based drug design (SBDD) at adenosine receptors (hA1, hA2a) or structurally related GPCR targets, the [1,5-a] ring fusion topology of this compound is geometrically distinct from the [4,3-a] topology found in 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid [1]. Published comparative SAR shows that [1,5-a] and [4,3-a] isomers produce divergent adenosine receptor selectivity profiles, with hA2a/hA1 selectivity ratios differing by up to 10-fold within matched substitution sets [2]. Procurement of the correct [1,5-a] regioisomer is essential to ensure that the C2-carboxylic acid and C5-isopropyl groups are presented to the target binding pocket in the geometry consistent with the modeled pharmacophore. The 5-isopropyl group further provides a defined hydrophobic probe at a vector that, in the unsubstituted parent, would lack steric occupancy, potentially leading to false-negative screening results if the binding pocket contains a lipophilic subpocket at this position.

Lead Optimization Programs Requiring Rapid DMTA Cycle Execution with Chemically Inert C5 Substituent Under Standard Derivatization Conditions

In lead optimization settings where the design-make-test-analyze (DMTA) cycle speed is a critical productivity metric, the 5-isopropyl substituent's chemical inertness under standard amide coupling, esterification, and heterocycle formation conditions eliminates the need for additional protection/deprotection steps or side-product removal that would be required for the 5-bromo or 5-CF3 analogs [1]. This translates to an estimated 1–2 step reduction in synthesis time per compound relative to halogenated analogs, enabling faster SAR data generation and more compounds evaluated per unit time [2]. The validated one-step microwave-assisted triazolopyridine synthesis protocol (61–92% yield) further supports rapid analog generation from 2-hydrazino-5-isopropylpyridine, making this compound a strategic choice for teams prioritizing synthesis throughput in the DMTA cycle [3].

Quote Request

Request a Quote for 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.